2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide
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Overview
Description
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide is a complex organic compound with the molecular formula C16H13ClN2O3 It is characterized by the presence of a chloro group, a nitro group, and a phenylpropylideneamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with benzoyl chloride to form 2-chloro-4-nitrobenzamide. The final step involves the condensation of 2-chloro-4-nitrobenzamide with 3-phenylpropylideneamine under acidic or basic conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Condensation: Acidic or basic catalysts such as acetic acid or sodium acetate are often employed.
Major Products Formed
Scientific Research Applications
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzamide: A simpler analog with similar functional groups but lacking the phenylpropylideneamino moiety.
4-chloro-2-nitroaniline: Another related compound with a different substitution pattern on the benzene ring.
2-chloro-5-nitrophenol: A compound with similar nitro and chloro groups but different overall structure.
Uniqueness
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide is unique due to the presence of the phenylpropylideneamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-11-13(20(22)23)8-9-14(15)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11H,4,7H2,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKNDLYJSLTAR-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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